molecular formula C7H3Cl2NO2S B1345973 6-Chloropseudosaccharyl chloride CAS No. 15864-53-6

6-Chloropseudosaccharyl chloride

Cat. No.: B1345973
CAS No.: 15864-53-6
M. Wt: 236.07 g/mol
InChI Key: VJJUJEMEUPXOOB-UHFFFAOYSA-N
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Description

6-Chloropseudosaccharyl chloride: is a chemical compound with the molecular formula C7H3Cl2NO2S and a molecular weight of 236.07 g/mol It is a derivative of saccharin, where the chlorine atom is substituted at the sixth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropseudosaccharyl chloride typically involves the chlorination of saccharin derivatives. One common method includes the reaction of saccharin with thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the sixth position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining the consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 6-Chloropseudosaccharyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acid derivatives.

    Reduction Products: Reduction can yield amine or alcohol derivatives.

Scientific Research Applications

6-Chloropseudosaccharyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Chloropseudosaccharyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are still under investigation, and further research is needed to fully understand the molecular mechanisms .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3,6-dichloro-1,2-benzothiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO2S/c8-4-1-2-5-6(3-4)13(11,12)10-7(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJUJEMEUPXOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)S(=O)(=O)N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166490
Record name 6-Chloropseudosaccharyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15864-53-6
Record name 6-Chloropseudosaccharyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015864536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloropseudosaccharyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-DICHLORO-BENZO[D]ISOTHIAZOLE 1,1-DIOXIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6-CHLOROPSEUDOSACCHARYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20687P4XQ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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